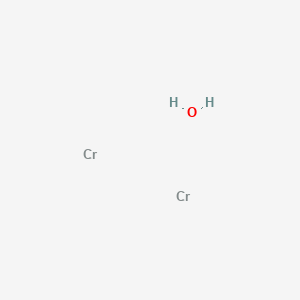
Chromium--water (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–water (2/1) is a compound that consists of chromium and water in a 2:1 ratio Chromium is a transition metal that can exist in various oxidation states, with the trivalent (III) and hexavalent (VI) states being the most common
准备方法
Synthetic Routes and Reaction Conditions: Chromium–water (2/1) can be synthesized through various methods, including the reaction of chromium salts with water under controlled conditions. One common method involves dissolving chromium(III) chloride in water to form a complex ion, such as [Cr(H₂O)₆]³⁺. The reaction conditions, such as temperature and pH, can be adjusted to optimize the formation of the desired compound .
Industrial Production Methods: In industrial settings, chromium–water (2/1) can be produced through large-scale processes that involve the reduction of chromium(VI) compounds to chromium(III) in the presence of water. This can be achieved using reducing agents such as sulfur dioxide or ferrous sulfate. The resulting chromium(III) compounds are then purified and processed to obtain the final product .
化学反应分析
Types of Reactions: Chromium–water (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, chromium(III) can be oxidized to chromium(VI) in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in the reactions of chromium–water (2/1) include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of these reactions. For instance, the oxidation of chromium(III) to chromium(VI) typically occurs under acidic conditions .
Major Products Formed: The major products formed from the reactions of chromium–water (2/1) depend on the specific reaction conditions and reagents used. For example, the oxidation of chromium(III) can produce chromium(VI) compounds, such as chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions .
科学研究应用
Chromium–water (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization. In biology, chromium compounds are studied for their role in glucose metabolism and insulin regulation. In medicine, chromium supplements are used to manage blood sugar levels in diabetic patients . In industry, chromium compounds are used in the production of pigments, coatings, and corrosion-resistant materials .
作用机制
The mechanism of action of chromium–water (2/1) involves its interaction with various molecular targets and pathways. For example, chromium(III) can bind to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation. Additionally, chromium(III) can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin signaling .
相似化合物的比较
Chromium–water (2/1) can be compared with other chromium compounds, such as chromium(III) chloride, chromium(VI) oxide, and chromium(III) sulfate. While these compounds share some similarities, such as their ability to undergo oxidation and reduction reactions, chromium–water (2/1) is unique in its specific ratio of chromium to water and its distinct chemical properties .
List of Similar Compounds:- Chromium(III) chloride (CrCl₃)
- Chromium(VI) oxide (CrO₃)
- Chromium(III) sulfate (Cr₂(SO₄)₃)
- Chromate (CrO₄²⁻)
- Dichromate (Cr₂O₇²⁻)
属性
CAS 编号 |
149960-69-0 |
|---|---|
分子式 |
Cr2H2O |
分子量 |
122.008 g/mol |
IUPAC 名称 |
chromium;hydrate |
InChI |
InChI=1S/2Cr.H2O/h;;1H2 |
InChI 键 |
FXDYEJLPVSKQTP-UHFFFAOYSA-N |
规范 SMILES |
O.[Cr].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
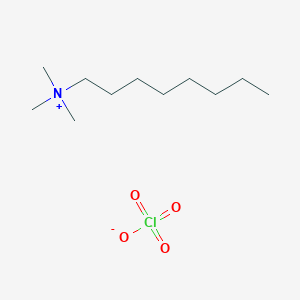
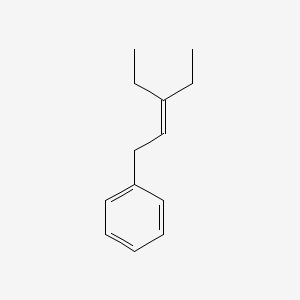
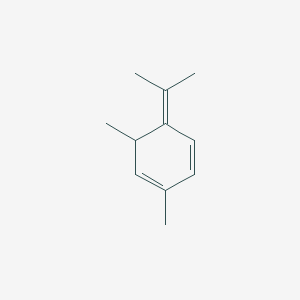
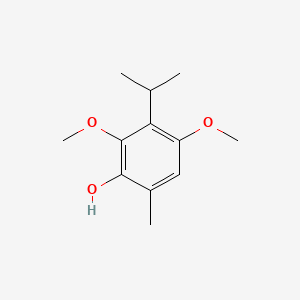

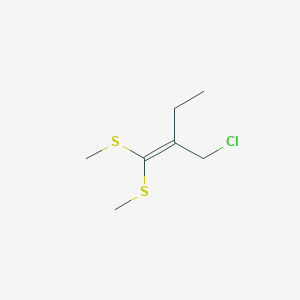
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
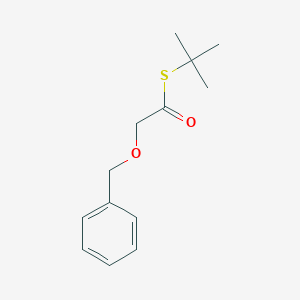

![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
